Tropodithietic acid

Descripción general

Descripción

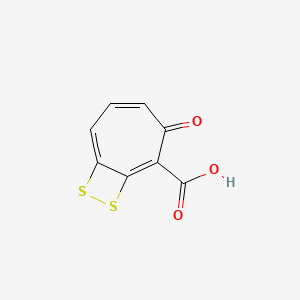

Tropodithietic acid (TDA) is a tropolone derivative produced by marine bacteria such as Phaeobacter piscinae, Phaeobacter inhibens, and Phaeobacter gallaeciensis . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .

Synthesis Analysis

The biosynthesis of TDA was investigated using a combinatorial approach of feeding experiments, gene knockouts, and bioinformatic analyses . The mechanism of sulfur introduction is distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis . The biosynthesis of TDA by Phaeobacter inhibens grown on micro-structured polymeric surfaces in micro-fluidic flow-cells has also been investigated .Molecular Structure Analysis

TDA has a molecular formula of C8H4O3S2 . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .Chemical Reactions Analysis

The formation of biofilms on three surface topographies; hexagonal micro-pit-arrays, hexagonal micro-pillar-arrays, and planar references have been investigated . The biomass on these surfaces is measured by a non-invasive confocal microscopy 3D imaging technique, and the corresponding TDA production is monitored by liquid chromatography mass spectrometry (LC-MS) in samples collected from the outlets of the microfluidic channels .Physical And Chemical Properties Analysis

TDA has an average mass of 212.246 Da and a monoisotopic mass of 211.960190 Da . It has a molar mass of 212.24 g·mol−1 .Aplicaciones Científicas De Investigación

Antibacterial Agent

TDA has been identified as a potent antibacterial compound . It is produced by marine Pseudovibrio species from sponges and exhibits strong activity against a broad spectrum of clinical pathogens . The non-autoinducing nature of TDA production suggests a sophisticated regulatory mechanism, making it a promising candidate for new antibiotic development.

Cytotoxicity Studies

Research has shown that TDA can have cytotoxic effects on mammalian cell lines, including those of neuronal and glial origin . This property is crucial for understanding the compound’s safety profile and potential side effects, which is essential for any therapeutic applications.

Biofilm Formation Studies

TDA contributes to the biofilm formation of certain bacterial species . Studying this process can provide insights into bacterial colonization and infection mechanisms, which is valuable for developing strategies to control harmful biofilms in medical and industrial settings.

Chemical Signaling

TDA is not only an antibiotic but also acts as a signaling molecule in bacterial communication . Understanding the dual function of TDA can shed light on bacterial behavior and interactions, which has implications for controlling bacterial populations and treating infections.

Mecanismo De Acción

Target of Action

Tropodithietic acid (TDA) is a broad-spectrum antibiotic produced by marine bacteria . It primarily targets unwanted marine pathogens, promoting the health of microscopic algae . TDA is active against a wide range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi .

Mode of Action

TDA operates through a mechanism similar to polyether antibiotics . It collapses the proton motive force via a proton antiport mechanism, where extracellular protons are exchanged for cytoplasmic cations . The α-carboxy-tropone substructure of TDA facilitates this process: the proton can be carried on the carboxyl group, while the basicity of the tropylium ion aids in cation export .

Biochemical Pathways

The biosynthesis of TDA involves a unique mechanism of sulfur introduction, distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropodithietic acid | |

CAS RN |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

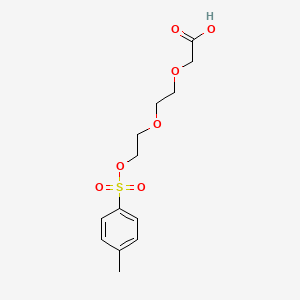

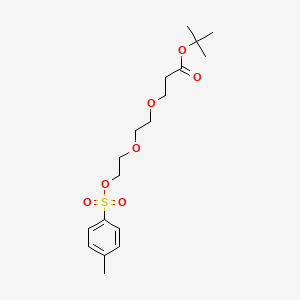

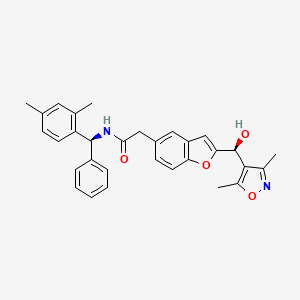

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

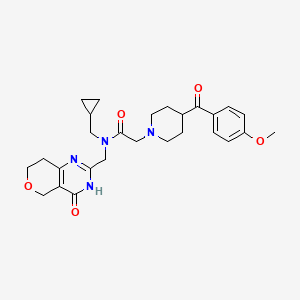

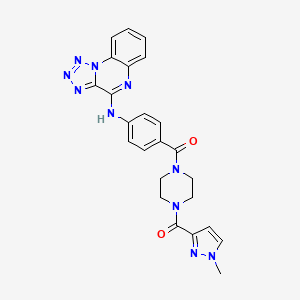

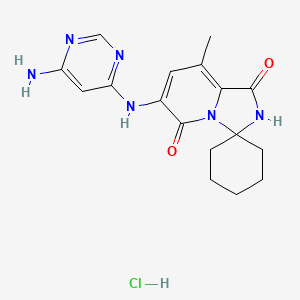

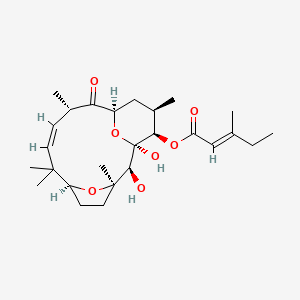

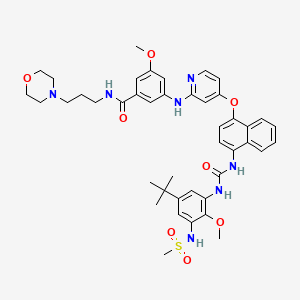

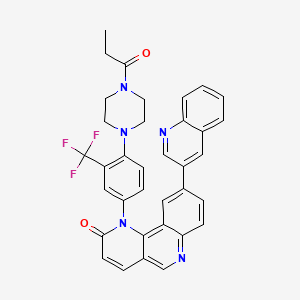

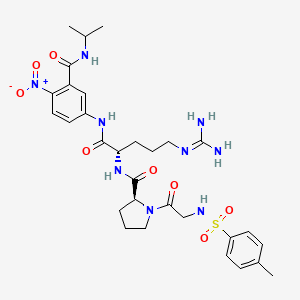

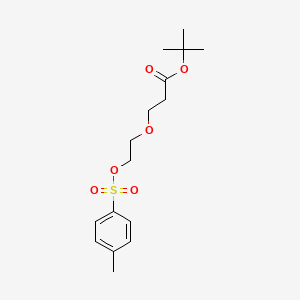

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)